3-iodo-N-(2-morpholin-4-ylethyl)benzamide
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Overview
Description
3-iodo-N-(2-morpholin-4-ylethyl)benzamide is an organic compound that belongs to the class of phenylmorpholines. This compound contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond. It is characterized by the presence of an iodine atom attached to the benzene ring and a morpholine moiety attached via an ethyl chain to the amide nitrogen.
Preparation Methods
The synthesis of 3-iodo-N-(2-morpholin-4-ylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzoic acid and 2-(morpholin-4-yl)ethylamine.
Amide Formation: The carboxylic acid group of 3-iodobenzoic acid is activated using reagents like thionyl chloride or carbodiimides to form an acyl chloride intermediate. This intermediate then reacts with 2-(morpholin-4-yl)ethylamine to form the desired amide bond, resulting in this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
3-iodo-N-(2-morpholin-4-ylethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the morpholine ring can be oxidized to form N-oxide derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-iodo-N-(2-morpholin-4-ylethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-iodo-N-(2-morpholin-4-ylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-iodo-N-(2-morpholin-4-ylethyl)benzamide can be compared with other similar compounds, such as:
3-fluoro-N-(2-morpholin-4-ylethyl)benzamide: This compound has a fluorine atom instead of iodine, which may result in different chemical reactivity and biological activity.
3-chloro-N-(2-morpholin-4-ylethyl)benzamide: The presence of a chlorine atom can also influence the compound’s properties and applications.
3-bromo-N-(2-morpholin-4-ylethyl)benzamide: Bromine substitution can lead to variations in the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
3-iodo-N-(2-morpholin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c14-12-3-1-2-11(10-12)13(17)15-4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKSOSSAZFOHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387086 |
Source
|
Record name | 3-iodo-N-(2-morpholin-4-ylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6003-48-1 |
Source
|
Record name | 3-iodo-N-(2-morpholin-4-ylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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